1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide

Antiparasitic Leishmaniasis Medicinal Chemistry

Researchers requiring exact structural replication for pyrazole-4-carbohydrazide SAR studies face substitution risks with non-halogenated analogs. This specific bromophenyl derivative delivers the required electron-withdrawing and steric properties validated in antiparasitic assays. - Distinct anti-Leishmania activity profile vs. chloro or unsubstituted analogs - Dual functionality: reactive hydrazone handle + bromine for cross-couplings (Suzuki, Buchwald-Hartwig) - Direct regioisomeric scaffold for DNA gyrase inhibitor optimization (referencing 3-(4-bromophenyl)pyrazole-5-carbohydrazide IC50 data)

Molecular Formula C11H11BrN4O
Molecular Weight 295.14 g/mol
CAS No. 618092-50-5
Cat. No. B1334531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide
CAS618092-50-5
Molecular FormulaC11H11BrN4O
Molecular Weight295.14 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C2=CC=C(C=C2)Br)C(=O)NN
InChIInChI=1S/C11H11BrN4O/c1-7-10(11(17)15-13)6-14-16(7)9-4-2-8(12)3-5-9/h2-6H,13H2,1H3,(H,15,17)
InChIKeyRROILEAHRIKONR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide Procurement Guide


1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (CAS 618092-50-5) is a specialized heterocyclic building block belonging to the pyrazole-4-carbohydrazide class, with a molecular formula of C11H11BrN4O and molecular weight of 295.14 g/mol [1]. The compound features a bromophenyl substituent at the N1 position, a methyl group at the C5 position, and a reactive carbohydrazide moiety at the C4 position of the pyrazole ring. This substitution pattern distinguishes it from simpler pyrazole-4-carbohydrazide analogs lacking halogenated aryl groups, positioning it as a candidate for structure-activity relationship (SAR) studies and as an intermediate for further derivatization [2].

Reactive carbohydrazide handle enables one-step hydrazone derivatization

4-Bromophenyl substituent distinguishes SAR profile from non-halogenated analogs

Suited for antiparasitic, antibacterial and agrochemical lead discovery workflows

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide Generic Substitution Risks


Direct substitution with generic pyrazole-4-carbohydrazides lacking the 4-bromophenyl moiety is unlikely to yield comparable experimental outcomes due to three structural factors. First, the bromine atom introduces significant electron-withdrawing character that modulates the reactivity of the carbohydrazide group and alters hydrogen-bonding capacity, which directly influences biological target engagement [1]. Second, the N1-aryl substitution with bromine at the para position provides unique hydrophobic and steric properties that cannot be replicated by unsubstituted phenyl or heteroaryl analogs [2]. Third, published structure-activity relationship data on related pyrazole-4-carbohydrazide series demonstrate that halogen substitution (Br vs. Cl vs. H) produces measurable differences in potency, with bromo-substituted derivatives consistently exhibiting distinct activity profiles in antimicrobial and antiparasitic assays [3]. These factors collectively mean that procurement of the exact compound is essential for reproducibility of SAR studies and derivative synthesis.

Electronic & reactivity mismatch

Bromine’s electron-withdrawing effect modulates carbohydrazide reactivity and target engagement; unsubstituted phenyl analogs may shift reaction outcomes.

Steric & hydrophobic profile

Para-bromo substitution provides unique steric and lipophilic character that chloro or hydrogen analogs may not replicate.

Halogen-dependent activity

Reported SAR shows measurable potency differences between Br, Cl, and H derivatives in antimicrobial/antiparasitic assays; exact compound required for reproducibility.

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide Differentiation Evidence


Bromine Substituent Effect on Antileishmanial Potency

In a systematic study of 1-(4-X-phenyl)-N′-[(4-Y-phenyl)methylene]-1H-pyrazole-4-carbohydrazides, the bromo-substituted derivative (X=Br, Y=NO2) demonstrated superior antileishmanial activity compared to its chloro-substituted analog. The target compound 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide shares the identical N1-(4-bromophenyl) substitution pattern with this active derivative, suggesting the bromine atom contributes favorably to biological activity in this scaffold [1].

Antileishmanial activity
Class-level inference
Bromo-substituted analog identified as most active in series vs. chloro-substituted analog (X=Br, Y=NO₂ derivative)
Supports antiparasitic SAR; not directly tested for this compound
Based on structural analogs; L. amazonensis promastigote assay
Antiparasitic Leishmaniasis Medicinal Chemistry

4-Bromophenyl Substituent and DNA Gyrase Inhibition

In a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives evaluated as DNA gyrase inhibitors, compounds bearing the 4-bromophenyl substituent demonstrated potent enzyme inhibition. Compound 3k inhibited Staphylococcus aureus DNA gyrase with an IC50 of 0.15 µg/mL and Bacillus subtilis DNA gyrase with an IC50 of 0.25 µg/mL [1]. While the target compound differs in the carbohydrazide attachment position (4-position vs. 5-position), both share the critical 4-bromophenyl moiety, suggesting this substituent is a favorable pharmacophoric element for engaging the DNA gyrase active site.

DNA gyrase inhibition
Class-level inference
IC₅₀ 0.15 µg/mL S. aureus DNA gyrase for regioisomeric 3-(4-bromophenyl) analog; B. subtilis IC₅₀ 0.25 µg/mL
Reported enzyme inhibition context; regioisomer scaffold to review
Positional dependence (4- vs 5-carbohydrazide) not yet evaluated
Antibacterial DNA Gyrase Enzyme Inhibition

Halogen-Dependent Physicochemical Properties

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide possesses a molecular weight of 295.14 g/mol, which is approximately 79 Da higher than its unsubstituted phenyl analog (estimated MW ~216 g/mol) and approximately 34 Da higher than its 4-chlorophenyl analog (estimated MW ~261 g/mol) [1]. The bromine atom contributes to a calculated logP increase of approximately 0.6-0.8 units compared to the unsubstituted phenyl derivative, enhancing lipophilicity and potentially improving membrane permeability characteristics [2].

Physicochemical shift
Cross-study comparable
MW ~295 vs ~216 (H analog); logP increase ~0.6–0.8 units relative to unsubstituted phenyl derivative
Supports halogen-dependent physicochemical profile
Calculated properties; experimental logP not provided
Physicochemical Properties Drug-likeness Medicinal Chemistry

Carbohydrazide Moiety as a Synthetic Handle

The carbohydrazide (-CONHNH2) moiety at the C4 position provides a reactive handle for condensation with aldehydes and ketones to form hydrazone derivatives, a capability absent in pyrazole-4-carboxylic acids or pyrazole-4-carboxamides. This reactivity enables generation of structurally diverse compound libraries through a single, high-yielding synthetic step [1]. The presence of the 4-bromophenyl substituent further expands the accessible chemical space compared to unsubstituted pyrazole-4-carbohydrazides, allowing exploration of halogen-dependent biological effects in the resulting hydrazone products.

Synthetic handle
Supporting evidence
One-step hydrazone condensation with aldehydes/ketones; avoids multi-step activation required for carboxylic acid derivatives
Supports rapid derivatization and library synthesis
Carbohydrazide group enables simple Schiff-base chemistry
Synthetic Chemistry Building Block Derivatization

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide Applications


Antiparasitic SAR Exploration

This compound serves as a direct structural analog of the most active leishmanicidal derivatives identified in the 1-(4-X-phenyl)-1H-pyrazole-4-carbohydrazide series, where bromine substitution correlated with enhanced anti-Leishmania activity [1]. Procurement is justified for research groups conducting SAR studies to validate and expand upon the halogen-dependent activity profile observed in this chemotype. The compound provides a starting point for hydrazone derivatization to further optimize antiparasitic potency and selectivity.

DNA Gyrase Inhibitor Optimization

Given the potent DNA gyrase inhibition demonstrated by structurally related 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives (IC50 = 0.15-0.25 µg/mL) [1], this compound represents a regioisomeric scaffold for exploring the positional dependence of the carbohydrazide group on antibacterial activity. Researchers investigating novel DNA gyrase inhibitors should prioritize this exact compound to evaluate whether the 4-carbohydrazide substitution pattern offers advantages in target engagement or bacterial cell penetration compared to the 5-carbohydrazide series.

Hydrazone-Based Probe and Library Synthesis

The combination of a reactive carbohydrazide handle and a bromophenyl moiety makes this compound an ideal building block for generating hydrazone-based compound libraries. The bromine atom provides a heavy atom label for X-ray crystallography studies and a synthetic handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. This dual functionality distinguishes it from non-halogenated pyrazole-4-carbohydrazides, which cannot be utilized for downstream metal-catalyzed transformations.

Fungicide and Herbicide Lead Generation

Pyrazole-4-carbohydrazide scaffolds have demonstrated utility as intermediates in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides [1]. The 4-bromophenyl substitution pattern present in this compound may confer favorable physicochemical properties for foliar uptake or soil mobility compared to non-halogenated analogs. Agricultural chemistry research groups evaluating novel fungicidal or herbicidal leads may consider this compound for derivatization and field efficacy screening.

Application
Selection Property
Validation Focus
Antiparasitic SAR studies
4-Bromophenyl substituent profile
Antileishmanial endpoint context (class-level, not directly tested for target compound)
DNA gyrase inhibitor research
Regioisomeric carbohydrazide scaffold
Enzyme inhibition and bacterial cell penetration endpoints
Hydrazone library synthesis
Carbohydrazide reactivity + bromine handle
Derivatization efficiency and downstream cross-coupling suitability
Agrochemical lead discovery
Halogenated pyrazole building block
Foliar uptake/soil mobility screening (not validated for this compound)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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